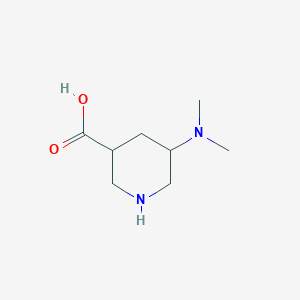
5-(Dimethylamino)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)piperidine-3-carboxylic acid is a chemical compound that has garnered attention due to its potential applications in various fields. This compound is a derivative of piperidine, featuring a carboxylic acid group and a dimethylamino group attached to the piperidine ring. It is known for its unique chemical properties and potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with dimethylamine and carboxylation agents. One common method includes the use of piperidine-3-carboxylic acid as a starting material, which is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group . The reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced alcohol derivatives, and substituted piperidine compounds. These products have diverse applications in medicinal chemistry and industrial processes .
Applications De Recherche Scientifique
5-(Dimethylamino)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pipecolic acid (Piperidine-2-carboxylic acid): Similar in structure but lacks the dimethylamino group.
N-substituted piperidine-3-carboxylic acid derivatives: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.
Uniqueness
5-(Dimethylamino)piperidine-3-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
5-(dimethylamino)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,11,12) |
Clé InChI |
YYTVIWDUGVZXGF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CC(CNC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
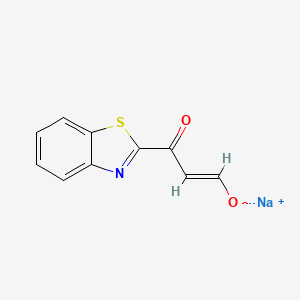




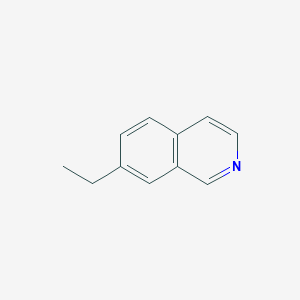
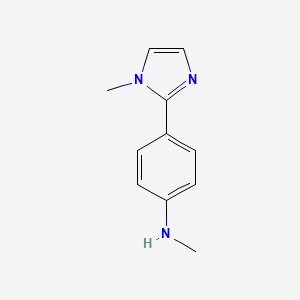
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
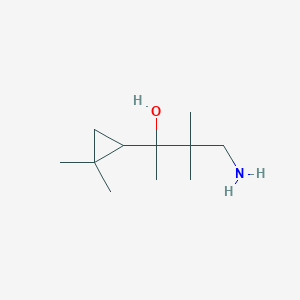
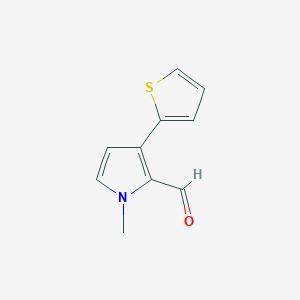
![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)


